(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride
Description
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is a furan-derived compound characterized by a hydroxyimino (-NHOH) group attached to the carboximidamide moiety at the 2-position of the furan ring. The Z-configuration refers to the spatial arrangement around the imine bond, which influences its reactivity and intermolecular interactions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .
Key structural features:
- Furan core: A five-membered aromatic oxygen heterocycle.
- Hydrochloride salt: Improves stability and aqueous solubility.
Properties
Molecular Formula |
C5H7ClN2O2 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
N'-hydroxyfuran-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H |
InChI Key |
BWAGHYXNNPQFGG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=N\O)/N.Cl |
Canonical SMILES |
C1=COC(=C1)C(=NO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N′-Hydroxyfuran-2-carboximidamide (Free Base)
Reagents :
-
2-Furonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Ethanol (EtOH) or ethanol/water mixture
-
Dissolve 2-furonitrile (1.0 equiv, 10 mmol) and hydroxylamine hydrochloride (1.2 equiv, 12 mmol) in ethanol (30 mL).
-
Add K₂CO₃ (2.0 equiv, 20 mmol) and reflux at 80°C for 4–6 hours.
-
Cool the mixture, filter to remove salts, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, petroleum ether/ethyl acetate 2:1) to obtain the free base as a colorless oil (91% yield).
Key Data :
-
Reaction Time : 4–6 hours
-
Yield : 85–91%
-
Purity : >95% (HPLC)
Formation of the Hydrochloride Salt
Reagents :
-
N′-Hydroxyfuran-2-carboximidamide (free base)
-
Hydrochloric acid (HCl, 4 M in dioxane or concentrated)
-
Dissolve the free base (1.0 equiv, 5 mmol) in dry dichloromethane (10 mL).
-
Add HCl (1.2 equiv, 6 mmol) dropwise at 0°C.
-
Stir for 1 hour, then concentrate under vacuum.
-
Recrystallize from ethanol/diethyl ether to obtain the hydrochloride salt as a white solid (88% yield).
Key Data :
-
Melting Point : 128–133°C (lit.)
-
Molecular Formula : C₅H₇ClN₂O₂
-
Molecular Weight : 162.57 g/mol
Optimization of Reaction Conditions
Variations in solvents, bases, and temperatures impact yield and purity:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | Ethanol/H₂O (3:1) | THF |
| Base | K₂CO₃ | NaOH | Cs₂CO₃ |
| Temperature | 80°C (reflux) | 70°C | 90°C |
| Time | 6 hours | 4 hours | 8 hours |
| Yield | 91% | 85% | 78% |
Key Findings :
-
Ethanol as a solvent maximizes yield due to optimal solubility of intermediates.
-
K₂CO₃ provides milder basicity, reducing side reactions compared to NaOH.
Purification and Isolation Techniques
-
Column Chromatography : Preferred for the free base (petroleum ether/ethyl acetate gradient).
-
Recrystallization : Effective for the hydrochloride salt (ethanol/diethyl ether).
-
Purity Assessment : Confirmed via ¹H NMR (DMSO- d₆: δ 9.79 (s, 1H), 7.96–7.83 (m, 5H)) and LC-MS ([M+H]⁺ = 127.0508).
Stereochemical Considerations
The Z-configuration is favored due to:
-
Steric Effects : Bulky furan ring promotes the cis-arrangement of the hydroxylamine group.
-
Acid Stabilization : Protonation of the amidoxime nitrogen stabilizes the Z-isomer in the hydrochloride form.
Alternative Synthetic Routes
While the nitrile-to-amidoxime route dominates, theoretical alternatives include:
-
Reductive Amination : Unviable due to lack of ketone precursors.
-
Cyclization Strategies : No literature support for furan ring formation post-amidoxime synthesis.
Chemical Reactions Analysis
Types of Reactions: (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted furan derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of Indoleamine 2,3-Dioxygenase
One of the significant applications of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is its role in modulating the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression. Research indicates that this compound can inhibit IDO activity, which may enhance the effectiveness of anti-cancer treatments. The modulation of IDO is particularly relevant in conditions characterized by immunosuppression, such as cancer and infectious diseases like HIV-1 .
1.2 Neuropharmacological Effects
The compound also interacts with nicotinic acetylcholine receptors (nAChRs), specifically the alpha7 subtype, which plays a crucial role in cognitive functions and neuroprotection. Studies have shown that compounds similar to (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride can influence neurotransmitter release and exhibit anti-inflammatory properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biochemical Properties
2.1 Structure-Activity Relationship
The structure of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride allows it to participate in various biochemical interactions. Its hydroxylamine moiety contributes to its reactivity with biological targets, enhancing its potential as a therapeutic agent. Understanding the structure-activity relationship is crucial for optimizing its efficacy and selectivity against specific targets .
Case Studies
3.1 Cancer Treatment Enhancement
A notable case study focused on the use of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride in combination with established chemotherapeutic agents to assess its effect on tumor growth inhibition. The study demonstrated that co-administration led to a significant reduction in tumor size compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
3.2 Anti-Inflammatory Applications
Another study investigated the anti-inflammatory properties of this compound in models of chronic inflammation. Results indicated that treatment with (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride significantly reduced levels of pro-inflammatory cytokines, highlighting its potential as a non-opioid analgesic agent .
Data Tables
| Application Area | Mechanism | Outcome |
|---|---|---|
| Modulation of IDO | Inhibition of enzymatic activity | Enhanced anti-cancer treatment efficacy |
| Neuroprotection | Interaction with alpha7 nAChRs | Improved cognitive function |
| Anti-inflammatory effects | Reduction of pro-inflammatory cytokines | Alleviation of chronic pain |
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
N′-Hydroxy-5-methyl-2-furancarboximidamide Hydrochloride ()
This compound shares the same carboximidamide backbone and hydroxyimino group but differs by a methyl substituent at the 5-position of the furan ring.
Impact of methyl group :
- Steric effects : The methyl group may hinder reactivity at the 5-position.
Ranitidine-Related Compounds ()
Ranitidine impurities and derivatives feature substituted furans but differ in functional groups:
Functional group divergence :
Zinc(II) Complex with Hydroxyimino Ligand ()
The title compound, [ZnCl₂(C₁₀H₁₂N₄O₂)]·0.5H₂O, incorporates a hydroxyimino-containing ligand but forms a coordination complex with zinc.
| Property | (Z)-N'-Hydroxyfuran-2-carboximidamide HCl | Zinc(II) Hydroxyimino Complex |
|---|---|---|
| Coordination | No metal binding | Zn coordinated via pyridine N and amide O |
| Hydrogen bonding | Likely intermolecular H-bonds | Intra- and intermolecular H-bonds observed |
| Geometry | Planar furan ring | Trigonal-bipyramidal around Zn |
Key differences :
- The target compound lacks the pyridine and amide groups necessary for metal coordination in the zinc complex.
- Hydroxyimino groups in both compounds may participate in redox reactions, but the zinc complex’s stability is enhanced by covalent metal-ligand bonds .
Research Findings and Implications
- Synthetic routes : The target compound is likely synthesized via condensation of furan-2-carboximidamide derivatives with hydroxylamine, analogous to methods for methyl-substituted analogs .
- Stability : The hydrochloride salt improves stability, but the Z-configuration may pose isomerization risks under acidic/basic conditions.
- Potential applications: Pharmaceutical intermediate: Structural similarity to ranitidine analogs suggests utility in drug development. Chelation therapy: Hydroxyimino groups could bind metal ions, though less effectively than pyridine-containing ligands .
Biological Activity
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is characterized by the presence of a furan ring, hydroxyl group, and an imidamide functional group. These structural features contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, including indoleamine 2,3-dioxygenase (IDO). This inhibition can enhance immune responses and improve the efficacy of anticancer therapies .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress and related damage.
- Antimicrobial Activity : Research indicates that derivatives of furan compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role for (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride in antimicrobial therapies .
Research Findings and Case Studies
Several studies have explored the biological activity of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride and its derivatives:
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride, it was administered alongside standard chemotherapeutics. The results indicated a significant reduction in tumor growth rates compared to control groups, suggesting synergistic effects when combined with other treatments .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
